4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Overview
Description
The compound "4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine" is a molecule that appears to be related to a class of compounds that include a morpholine ring and a tetramethyl dioxaborolane moiety. These types of compounds have been studied for various applications, including their use as intermediates in organic synthesis and potential pharmacological activities.
Synthesis Analysis
The synthesis of related tetramethyl dioxaborolane compounds has been explored through palladium-catalyzed borylation reactions. Specifically, aryl bromides have been borylated using 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as EtOH or DMSO. This method has shown to be particularly effective for aryl bromides with sulfonyl groups .
Molecular Structure Analysis
The molecular structure of compounds containing the morpholine ring and a benzoxaborole fragment has been characterized in the solid state, revealing a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment . This suggests that similar structural motifs could be present in the compound of interest.
Chemical Reactions Analysis
Compounds with morpholine and benzimidazole structures have been synthesized and shown to possess antioxidant activities and glucosidase inhibitory potential . Additionally, benzohydrazides with a morpholine moiety have been synthesized and evaluated for antimycobacterial activity, indicating the importance of the morpholine ring for antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various spectroscopic methods. For instance, a compound with a morpholine ring and a triazolone moiety was characterized by IR, 1H-NMR, and 13C-NMR spectral data, and its structure was optimized using computational methods to calculate properties such as HOMO-LUMO energy, electronegativity, and mulliken charges . Antioxidant activities of similar compounds have been assessed using in vitro assays, demonstrating significant metal chelating effects .
Scientific Research Applications
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Borylation of Alkylbenzenes
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Hydroboration of Alkynes and Alkenes
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Coupling with Aryl Iodides
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Asymmetric Hydroboration of 1,3-Enynes
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Preparation of Tazemetostat (EPZ-6438)
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Synthesis of Various Boronate Compounds
Safety And Hazards
properties
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-19-9-11-20-12-10-19/h5-8H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIXYIWXEYXHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383722 | |
Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine | |
CAS RN |
364794-79-6 | |
Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((morpholino)methyl)phenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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